N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide
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Description
N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H16FN3OS and its molecular weight is 365.43. The purity is usually 95%.
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Scientific Research Applications
Met Kinase Inhibition
- The compound was investigated as a Met kinase inhibitor, showing potential in tumor treatment. Analogue compounds demonstrated complete tumor stasis in gastric carcinoma models, leading to clinical trials (Schroeder et al., 2009).
Heterocyclic Synthesis
- Research into the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives utilized related compounds as synthons, leading to the creation of various thieno[2,3-b]pyridine derivatives (El-Meligie et al., 2020).
GyrB Inhibitors
- A series of compounds including variants of the specified chemical were synthesized and evaluated for their inhibitory action against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promise in tuberculosis treatment (Jeankumar et al., 2013).
Antimicrobial Activity
- Derivatives of thieno[2,3-b]pyridine were synthesized and screened for antimicrobial activities, indicating potential applications in combating microbial infections (Gad-Elkareem et al., 2011).
Polymer Synthesis
- The compound was used in the development of new aromatic polyamides containing ether and bulky fluorenylidene groups, showing significant thermal stability and solubility in organic solvents (Hsiao et al., 1999).
Serotonin 1A Receptor Antagonism
- In the search for selective 5-HT2 receptor antagonists, analogues of the compound demonstrated high affinity and selectivity, suggesting utility in the treatment of platelet aggregation disorders (Fujio et al., 2000).
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13(14-6-8-15(21)9-7-14)23-19(25)18-17(24-11-2-3-12-24)16-5-4-10-22-20(16)26-18/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOXHSUXIXTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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